molecular formula C10H7BrO4 B1277529 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid CAS No. 27452-00-2

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid

Cat. No.: B1277529
CAS No.: 27452-00-2
M. Wt: 271.06 g/mol
InChI Key: FIFYPFARGVBVGX-OWOJBTEDSA-N
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Description

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid is a useful research compound. Its molecular formula is C10H7BrO4 and its molecular weight is 271.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFYPFARGVBVGX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208939
Record name (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155814-21-4
Record name (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155814-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Starting Materials and Synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways and requisite starting materials for the production of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid, a valuable intermediate in pharmaceutical and organic synthesis. The primary focus is on the utilization of the commercially available precursor, 6-Bromopiperonal. We will dissect three principal synthetic strategies: the Knoevenagel-Doebner Condensation, the Perkin Reaction, and the Wittig Reaction. Each section offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, and the causal reasoning behind methodological choices, providing researchers and drug development professionals with a comprehensive and actionable resource.

The Primary Starting Material: 6-Bromopiperonal

The most direct and industrially relevant synthetic route to 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid begins with 6-Bromopiperonal . This aromatic aldehyde, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde or 6-bromo-3,4-methylenedioxybenzaldehyde, serves as a versatile and stable building block.[1] Its structure incorporates the key benzodioxole moiety and a strategically placed bromine atom, making it an ideal precursor.

Physicochemical Properties and Commercial Availability

6-Bromopiperonal is a white to pale cream crystalline powder that is readily available from numerous chemical suppliers, ensuring a consistent and reliable source for research and manufacturing scales.[1][2]

PropertyValueSource(s)
CAS Number 15930-53-7[2][3]
Molecular Formula C₈H₅BrO₃[2]
Molecular Weight 229.03 g/mol [Calculated]
Appearance White to pale cream powder/crystal[2]
Melting Point 126.0 - 132.0 °C[2]
Purity ≥97% (typically)[2]
Selected Commercial Suppliers
Thermo Scientific Chemicals
Sigma-Aldrich (Merck)
Tokyo Chemical Industry (TCI)
Chem-Impex International
Parchem
BLDpharm
Synthesis of 6-Bromopiperonal

For contexts requiring in-house synthesis, 6-Bromopiperonal is prepared from its non-brominated parent compound, Piperonal (also known as Heliotropin).[4][5] Piperonal is a naturally occurring aromatic aldehyde valued in the fragrance industry.[6] The synthesis involves the electrophilic aromatic substitution (bromination) of the piperonal ring. The methylenedioxy group is an activating group, directing the incoming electrophile. The position of bromination is ortho to the activating methylenedioxy group and meta to the deactivating aldehyde group, resulting in the desired 6-bromo isomer.

Major Synthetic Pathways to the Target Molecule

With 6-Bromopiperonal as the cornerstone, several classic organic reactions can be employed to construct the acrylic acid side chain. The choice of method often depends on available reagents, desired yield, scalability, and tolerance to reaction conditions.

Pathway A: Knoevenagel-Doebner Condensation

This is arguably the most efficient and widely used method for this transformation. The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[7][8] The Doebner modification specifically utilizes malonic acid in the presence of a basic catalyst like pyridine or piperidine, which conveniently facilitates both condensation and subsequent decarboxylation in a single pot.[9][10]

Causality & Expertise: The choice of malonic acid is critical. Its methylene protons are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carboxyl groups, allowing for easy deprotonation by a weak base to form a nucleophilic enolate.[7] Using a weak base is essential to prevent competitive self-condensation of the aldehyde.[7] The reaction proceeds through an α,β-unsaturated dicarboxylic acid intermediate, which readily undergoes decarboxylation upon heating, driven by the thermodynamic stability of the conjugated product and the release of CO₂ gas.[9]

Knoevenagel_Doebner cluster_reactants Reactants cluster_products Products 6-Bromopiperonal 6-Bromopiperonal Reaction_Vessel Condensation & Decarboxylation 6-Bromopiperonal->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Target_Molecule 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid Byproducts H₂O + CO₂ Catalyst Pyridine / Piperidine (Catalyst) Catalyst->Reaction_Vessel Reaction_Vessel->Target_Molecule Reaction_Vessel->Byproducts

Caption: Knoevenagel-Doebner Condensation Workflow.

Experimental Protocol: Knoevenagel-Doebner Condensation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Bromopiperonal (1.0 eq).

  • Reagents: Add malonic acid (1.2 - 1.5 eq) and a solvent such as pyridine (which can act as both solvent and catalyst) or ethanol with a catalytic amount of piperidine (0.1 eq).[9][11]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Effervescence (CO₂ evolution) should be observed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid (HCl). This neutralizes the basic catalyst and precipitates the acidic product.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with cold water to remove any remaining salts and malonic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid.[12]

Pathway B: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[13] It involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[14][15] For this synthesis, 6-Bromopiperonal would be reacted with acetic anhydride in the presence of sodium or potassium acetate.

Causality & Expertise: The mechanism involves the base (acetate) deprotonating the acetic anhydride to form a carbanion (enolate).[16][17] This nucleophile then attacks the aldehyde carbonyl. A series of subsequent steps including dehydration and hydrolysis yield the final acrylic acid product. A significant consideration for the Perkin reaction is the requirement for high temperatures (140-180 °C) and often long reaction times, which can be a drawback compared to the milder conditions of the Knoevenagel-Doebner method.[18] The base must correspond to the anhydride to avoid a mixture of products.

Perkin_Reaction cluster_reactants Reactants 6-Bromopiperonal 6-Bromopiperonal Process Heat (Δ) 140-180 °C 6-Bromopiperonal->Process Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Process Catalyst Sodium Acetate (Base Catalyst) Catalyst->Process Hydrolysis Aqueous Work-up Process->Hydrolysis Target_Molecule 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid Hydrolysis->Target_Molecule

Caption: The Perkin Reaction Workflow.

Experimental Protocol: Perkin Reaction

  • Setup: Combine 6-Bromopiperonal (1.0 eq), freshly fused anhydrous sodium acetate (2.0 eq), and acetic anhydride (3.0 eq) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture in an oil bath to 160-180 °C for 5-8 hours.

  • Work-up: Allow the mixture to cool slightly and then carefully pour it into a large volume of water to hydrolyze the excess acetic anhydride.

  • Isolation: Boil the aqueous mixture for 15-20 minutes to ensure complete hydrolysis and to dissolve the product. If the product precipitates, it can be isolated by hot filtration. More commonly, the solution is subjected to steam distillation to remove any unreacted aldehyde.

  • Purification: The solution is cooled, and the crude product crystallizes out. The crystals are collected by filtration. Decolorizing with charcoal and recrystallizing from an appropriate solvent (e.g., ethanol/water) will yield the purified product.

Pathway C: The Wittig Reaction (Alternative Approach)

The Wittig reaction offers a fundamentally different and powerful strategy for C=C bond formation by reacting a carbonyl with a phosphonium ylide.[19][20] While not producing the acid directly, it can be used to synthesize the corresponding ester, which is then easily hydrolyzed. This two-step approach provides excellent control and often high yields.

Causality & Expertise: This pathway begins by preparing a Wittig reagent, such as (triphenylphosphoranylidene)acetate, from an α-haloester (e.g., ethyl bromoacetate) and triphenylphosphine.[21] The ylide is then reacted with 6-Bromopiperonal. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[22] The stereochemistry of the resulting alkene can often be controlled; stabilized ylides (like the one derived from ethyl bromoacetate) typically favor the formation of the (E)-alkene, which is the desired isomer for the target molecule.[19][22] The final step is a standard ester hydrolysis using aqueous acid or base.

Wittig_Reaction cluster_step1 Step 1: Olefination cluster_step2 Step 2: Hydrolysis 6-Bromopiperonal 6-Bromopiperonal Ester_Intermediate Acrylic Ester Intermediate 6-Bromopiperonal->Ester_Intermediate Ylide Wittig Reagent (e.g., Ph₃P=CHCO₂Et) Ylide->Ester_Intermediate Byproduct Ph₃P=O Ester_Intermediate->Byproduct Hydrolysis H₃O⁺ or OH⁻ Ester_Intermediate->Hydrolysis Target_Molecule 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid Hydrolysis->Target_Molecule

Caption: Two-Step Wittig Olefination and Hydrolysis Workflow.

Experimental Protocol: Wittig Reaction & Hydrolysis

  • Ylide Preparation (in situ): In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the persistent yellow-orange color of the ylide appears.

  • Olefination: Dissolve 6-Bromopiperonal (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with a solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification (Ester): The crude ester intermediate is purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH). Heat the mixture to reflux for 1-3 hours.

  • Final Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with cold 2M HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Comparative Analysis of Synthetic Routes

FeatureKnoevenagel-DoebnerPerkin ReactionWittig Reaction & Hydrolysis
Primary Reagents Malonic AcidAcetic Anhydrideα-Haloester, PPh₃, Strong Base
Catalyst/Base Pyridine, PiperidineSodium Acetaten-BuLi, NaH
Temperature Moderate (80-100 °C)High (140-180 °C)Low to RT (Olefination), Reflux (Hydrolysis)
Reaction Steps One-pot condensation & decarboxylationOne-pot condensation & hydrolysisTwo distinct steps (Olefination, Hydrolysis)
Key Advantages Mild conditions, high yields, simple work-up, readily available reagents.[9][11]Classic, well-established method.[15]High functional group tolerance, stereochemical control (favors E-isomer).[20]
Key Disadvantages Pyridine has an unpleasant odor and is toxic.[9]Requires high temperatures, anhydrous conditions, and can have lower yields.[18]Requires inert atmosphere, strong bases, and a two-step process; generates stoichiometric phosphine oxide waste.[21]

Conclusion

The synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid is most efficiently and directly achieved from the commercially available starting material 6-Bromopiperonal . Among the established synthetic methodologies, the Knoevenagel-Doebner condensation stands out as the superior choice for most laboratory and process chemistry applications. It offers a balance of mild reaction conditions, high potential yields, operational simplicity, and the use of inexpensive, common reagents. While the Perkin and Wittig reactions are viable and mechanistically important alternatives, they present challenges in either harsh conditions or process complexity that make them less favorable for this specific transformation. This guide provides the foundational knowledge for researchers to select and execute the optimal synthetic route based on their specific experimental and logistical constraints.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic & Inorganic Chemistry. [Link]

  • Bollini, M., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules, 25(23), 5727. [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1998). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 75(4), 485. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Buckles, R. E., & Hayes, K. (1947). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 69(4), 895–898. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • Rao, K. S., & Rao, T. S. (1941). The condensation of aldehydes with malonic acid. Journal of the Indian Institute of Science, 23A, 112-120. [Link]

  • Semantic Scholar. The Knoevenagel Condensation. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Semantic Scholar. molbank. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Reactions. The Knoevenagel Condensation. [Link]

  • Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. [Link]

  • Chemistry LibreTexts. Perkin Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • SATHEE CUET. Chemistry Perkin Reaction Mechanism. [Link]

  • Palchem. 6-BROMO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56(1), 135. [Link]

  • Wikipedia. Piperonal. [Link]

  • askIITians. Write a short note on the Perkin reaction. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Org. Biomol. Chem., 2021,19, 992-1010. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8438, Piperonal. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][7][23]dioxole substituted organo selenium compounds. Journal of Chemical Sciences, 126(5), 1477-1484. [Link]

  • National Center for Biotechnology Information. (E)-3-(6-Nitrobenzo[d][7][23]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. [Link]

  • European Patent Office. PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE. [Link]

  • American Coatings Association. Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. [Link]

  • ACG Publications. Synthesis, cytotoxic and antibacterial activities of 6- bromobenzo[d]thiazol-2(3H)-one-[7][14][23] triazole hybrids. Org. Commun. 9:2 (2016) 32-41. [Link]

  • American Coatings Association. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization. [Link]

Sources

Biological Activity of Brominated Acrylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated acrylic acids represent a specialized class of halogenated olefins that serve as potent electrophilic "warheads" in chemical biology and drug development. Unlike their non-halogenated counterparts, the presence of a bromine atom on the acrylic scaffold significantly alters the electron density, lipophilicity, and reactivity of the molecule.

This guide analyzes the biological activity of this scaffold, ranging from the fundamental (Z)-3-bromoacrylic acid to complex derivatives like mucobromic acid and brominated furanones . It focuses on their dual role: as reactive probes for cysteine profiling in proteomics and as anti-virulence agents disrupting bacterial Quorum Sensing (QS).

Chemical Foundation & Structure-Activity Relationship (SAR)

The core biological activity of brominated acrylic acids stems from the vinyl bromide moiety conjugated to a carbonyl group. This arrangement creates a "Michael Acceptor" system with enhanced reactivity due to the electron-withdrawing nature of bromine.

The Electrophilic Warhead

In a standard acrylic acid, the


-carbon is electrophilic. The addition of bromine at the 

or

position modulates this electrophilicity:
  • 
    -Bromination (e.g., 3-bromoacrylic acid):  Increases the susceptibility of the 
    
    
    
    -carbon to nucleophilic attack by soft nucleophiles (like thiols) via an addition-elimination mechanism or stable adduct formation.
  • Lipophilicity: The bromine atom increases the logP, facilitating membrane permeability compared to non-halogenated acrylic acids.

Key Derivatives
CompoundStructure DescriptionPrimary Biological Application
(Z)-3-Bromoacrylic Acid Simple open-chain vinyl bromide.Proteomics (Cysteine alkylation), Dehalogenase inhibition.
2,3-Dibromoacrylic Acid Doubly brominated scaffold.[1]Chemical intermediate, metabolic inhibitor.
Mucobromic Acid 2,3-dibromo-4-oxobut-2-enoic acid.Antibacterial, antifungal, mutagenic (nucleoside interaction).[2]
Brominated Furanones Cyclic lactone derivatives (e.g., Fimbrolides).Quorum Sensing Inhibition , Biofilm disruption.
Visualization: The Brominated Scaffold Hierarchy

SAR_Hierarchy Acrylic Acrylic Acid (Base Scaffold) BromoAcrylic (Z)-3-Bromoacrylic Acid (Enhanced Electrophile) Acrylic->BromoAcrylic + Br (Halogenation) Mucobromic Mucobromic Acid (Aldehyde + Acid) BromoAcrylic->Mucobromic + Formyl group + 2nd Bromine CysTag Proteomics BromoAcrylic->CysTag Cysteine Tagging Furanone Brominated Furanones (Cyclized Lactone) Mucobromic->Furanone Cyclization (Tautomerization) QSInhibit Antimicrobial Furanone->QSInhibit Quorum Sensing Inhibition

Figure 1: Structural evolution from simple acrylic acid to bioactive furanones, highlighting the divergence in biological application.[3][4]

Mechanisms of Action[1]

Covalent Modification (Cysteine Alkylation)

The primary mechanism for simple brominated acrylic acids is the irreversible alkylation of cysteine residues in proteins. This is utilized in proteomics to "cap" reactive thiols or to inhibit enzymes with catalytic cysteines (e.g., dehalogenases).

Mechanism:

  • Nucleophilic Attack: The thiolate anion (

    
    ) of a cysteine residue attacks the 
    
    
    
    -carbon of the acrylic acid.
  • Intermediate Stabilization: The enolate intermediate is formed.

  • Outcome: Depending on the specific derivative and local pH, the bromine may be eliminated (restoring the double bond) or the saturated adduct may remain.

Quorum Sensing Inhibition (The Furanone Connection)

Cyclized derivatives (brominated furanones) function as structural mimics of Acyl-Homoserine Lactones (AHLs), the signal molecules used by Gram-negative bacteria for communication.

  • Target: LuxR-type transcriptional regulators.

  • Effect: They bind to the LuxR receptor but fail to activate it (antagonism) or destabilize the protein, leading to its degradation. This halts biofilm formation without killing the bacteria (bacteriostatic/anti-virulence), reducing the selective pressure for resistance.

Visualization: Cysteine Alkylation Pathway

Mechanism_Cys Enzyme Enzyme Active Site (Cysteine-SH) Complex Michael Addition Complex (Enolate Intermediate) Enzyme->Complex Nucleophilic Attack (Thiolate) Inhibitor 3-Bromoacrylic Acid (Michael Acceptor) Inhibitor->Complex Electrophilic beta-Carbon Product Alkylated Enzyme (Irreversible Inhibition) Complex->Product Protonation or Br- Elimination

Figure 2: Mechanism of covalent enzyme inhibition via Michael addition of a cysteine thiol to the brominated acrylic scaffold.

Therapeutic Applications & Biological Data[2]

Antimicrobial & Antibiofilm Activity

While simple acrylic acids show moderate toxicity, mucobromic acid and furanones exhibit significant activity against multidrug-resistant pathogens.

OrganismCompoundActivity TypeKey Metric
Pseudomonas aeruginosaBrominated FuranonesBiofilm Inhibition60-80% reduction in biomass at 10 µM
Candida albicansMucobromic Acid Derivs.AntifungalMIC

3-10 µg/mL
Staphylococcus aureusPoly(acrylic acid) block copolymersBactericidalLog reduction > 3 (surface contact)
Cytotoxicity & Mutagenicity

Researchers must exercise caution. The high reactivity that makes these compounds useful probes also confers toxicity.

  • Mucobromic Acid: Identified as a mutagen in Ames tests due to its ability to react with nucleosides (guanosine/cytidine).

  • Cytotoxicity: 3-bromoacrylic acid derivatives show IC50 values in the low micromolar range (3-15 µM) against breast cancer lines (e.g., MDA-MB-231), often inducing cell cycle arrest at G2/M.

Experimental Protocols

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the anti-biofilm activity of brominated acrylic acid derivatives against P. aeruginosa.

Materials:

  • 96-well polystyrene microtiter plates.

  • P. aeruginosa PAO1 overnight culture.

  • LB broth.

  • Test compound (dissolved in DMSO).

  • 0.1% Crystal Violet solution.

  • 33% Glacial Acetic Acid.

Workflow:

  • Inoculation: Dilute overnight culture 1:100 in fresh LB broth.

  • Treatment: Add 100 µL of bacterial suspension to wells containing the test compound (final conc. 1–100 µM). Ensure DMSO control is <1%.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently discard media and wash wells 3x with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet; incubate for 15 min at room temperature.

  • Solubilization: Wash wells 3x with water. Add 150 µL of 33% acetic acid to dissolve the dye.

  • Quantification: Measure absorbance at 590 nm (

    
    ).
    
    • % Inhibition = [1 - (

      
       / 
      
      
      
      )] x 100
Visualization: Biofilm Assay Workflow

Biofilm_Protocol Step1 1. Inoculation (96-well plate) Step2 2. Treatment (+ Brominated Acid) Step1->Step2 Step3 3. Incubation (24h, 37°C) Step2->Step3 Step4 4. Wash & Stain (Crystal Violet) Step3->Step4 Step5 5. Quantify (OD 590nm) Step4->Step5 Analysis Data Analysis Step5->Analysis Calculate % Inhibition

Figure 3: Step-by-step workflow for the high-throughput screening of antibiofilm activity.

References

  • Santa Cruz Biotechnology. (Z)-3-Bromoacrylic acid | CAS 1609-92-3.[5][6]Link

  • National Institutes of Health (PubChem). (Z)-3-Bromoacrylic acid Compound Summary.Link

  • Frontiers in Microbiology. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents.Link

  • MDPI Molecules. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity.Link

  • Journal of Medicinal Chemistry.Structure-activity analysis of furanone inhibitors of quorum sensing.
  • ResearchGate. Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, two-step synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid starting from commercially available piperonal (benzo[d][1,3]dioxole-5-carbaldehyde).[1] The route prioritizes regiochemical control and purification efficiency, utilizing a direct electrophilic aromatic bromination followed by a Doebner-modified Knoevenagel condensation.[1] This method is designed for reproducibility in both research (gram-scale) and process development (multigram) environments.

Key Advantages of This Protocol
  • Regioselectivity: Exploits the synergistic directing effects of the dioxole ring and the aldehyde to exclusively target the 6-position.[1]

  • Purification: Avoids column chromatography; relies on crystallization and acid-base precipitation.[1]

  • Scalability: Uses standard reagents (Br₂, Malonic acid, Pyridine) available in bulk.

Retrosynthetic Analysis

The synthesis is disconnected at the alkene double bond, suggesting a condensation between a carbonyl component and an active methylene species. The bromination is performed prior to the condensation to avoid side reactions with the acrylic acid double bond (e.g., HBr addition or bromodecarboxylation).

Retrosynthesis Target Target Molecule 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid Precursor1 Intermediate 6-Bromopiperonal Target->Precursor1 Knoevenagel Condensation Precursor2 Starting Material Piperonal Precursor1->Precursor2 Electrophilic Bromination Reagents1 Malonic Acid Pyridine/Piperidine Reagents1->Target Reagents2 Br2 / Acetic Acid Reagents2->Precursor1

Figure 1: Retrosynthetic strategy prioritizing early-stage halogenation.

Experimental Protocols

Phase 1: Regioselective Bromination of Piperonal

Objective: Synthesis of 6-bromobenzo[d]dioxole-5-carbaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS). The 1,3-dioxole ring is strongly activating and ortho/para directing.[1] The aldehyde is deactivating and meta directing. These effects reinforce substitution at the 6-position (ortho to oxygen, meta to aldehyde).

Materials
  • Piperonal (1,3-benzodioxole-5-carbaldehyde): 15.0 g (100 mmol)[1]

  • Bromine (Br₂): 17.6 g (5.6 mL, 110 mmol, 1.1 eq)

  • Glacial Acetic Acid (AcOH): 60 mL

  • Saturated Sodium Bisulfite (NaHSO₃): 50 mL

  • Water: 200 mL

Procedure
  • Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, dissolve piperonal (15.0 g) in glacial acetic acid (45 mL).

  • Bromine Preparation: Dilute bromine (5.6 mL) with glacial acetic acid (15 mL) in the addition funnel.

    • Safety Note: Bromine is volatile and corrosive. Work in a well-ventilated fume hood.

  • Addition: Cool the piperonal solution to 0–5 °C using an ice bath. Add the bromine solution dropwise over 45 minutes.

    • Critical Process Parameter: Maintain internal temperature < 10 °C to prevent oxidation of the aldehyde to the carboxylic acid.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. A heavy precipitate may form.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) containing saturated NaHSO₃ (50 mL) to quench unreacted bromine (indicated by the disappearance of the orange color).

  • Isolation: Filter the white/off-white solid via vacuum filtration.[1] Wash the cake copiously with water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol/Water (7:3) if necessary.

    • Yield: ~19–20 g (85–90%).

    • Appearance: White crystalline needles.

    • Melting Point: 129–130 °C.

Phase 2: Doebner-Modified Knoevenagel Condensation

Objective: Synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid. Mechanism: Base-catalyzed condensation of the aldehyde with malonic acid, followed by decarboxylation.[1]

Materials
  • 6-Bromopiperonal (from Phase 1): 11.45 g (50 mmol)[1]

  • Malonic Acid: 6.24 g (60 mmol, 1.2 eq)

  • Pyridine: 25 mL (Solvent/Base)

  • Piperidine: 0.5 mL (Catalyst)

  • Hydrochloric Acid (conc. HCl): ~30 mL

  • Ice/Water: 300 g

Procedure
  • Setup: Charge a 100 mL round-bottom flask with 6-bromopiperonal (11.45 g) and malonic acid (6.24 g).

  • Solvent Addition: Add pyridine (25 mL) and piperidine (0.5 mL). The solids will dissolve to form a yellow solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110 °C (gentle reflux) for 3–4 hours.

    • Observation: Evolution of CO₂ gas bubbles indicates the decarboxylation step is proceeding. Reaction is complete when gas evolution ceases.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing crushed ice (200 g) and concentrated HCl (30 mL) with vigorous stirring.

    • Chemistry: The HCl neutralizes the pyridine and protonates the carboxylate salt, precipitating the free acrylic acid.

    • Target pH: Ensure pH < 2.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with 1M HCl (2 x 20 mL) followed by cold water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

  • Purification: Recrystallize from Glacial Acetic Acid or Ethanol.

    • Yield: ~10.8 g (80%).

    • Appearance: Off-white to pale yellow powder.[1]

Analytical Data & Characterization

The following data table summarizes the expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance Off-white / Pale Yellow SolidDarkens slightly upon light exposure.[1]
Melting Point 230 – 240 °C (Decomp.)Typical for halogenated cinnamic acids.[1]
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, COOH)Carboxylic acid proton.[1]
δ 7.75 (d, J=15.8 Hz, 1H)Alkene proton (beta), trans isomer.
δ 7.45 (s, 1H)Aromatic H (C7).
δ 7.38 (s, 1H)Aromatic H (C4).
δ 6.45 (d, J=15.8 Hz, 1H)Alkene proton (alpha), trans isomer.
δ 6.15 (s, 2H)Methylenedioxy protons (-OCH₂O-).[1]
MS (ESI-) m/z 269/271 [M-H]⁻Shows characteristic 1:1 Br isotope pattern.[1]

Process Workflow & Decision Logic

This diagram illustrates the critical decision points during the synthesis to ensure high yield and purity.

Workflow Start Start: Piperonal + Br2/AcOH CheckTemp Is Temp < 10°C? Start->CheckTemp CheckTemp->Start No (Cool down!) Proceed1 Stir 2h @ RT Quench with NaHSO3 CheckTemp->Proceed1 Yes Isolate1 Filter 6-Bromopiperonal Proceed1->Isolate1 Step2 Add Malonic Acid + Pyridine Isolate1->Step2 Reflux Reflux 3-4h (CO2 evolution) Step2->Reflux Workup Pour into Ice/HCl Reflux->Workup CheckpH Is pH < 2? Workup->CheckpH CheckpH->Workup No (Add more HCl) FilterFinal Filter & Wash Recrystallize (AcOH) CheckpH->FilterFinal Yes

Figure 2: Process workflow including Critical Process Parameters (CPPs) for temperature and pH control.

Safety and Handling

  • Bromine: Highly toxic and corrosive. Causes severe burns. Use only in a fume hood. Keep sodium thiosulfate or bisulfite solution nearby for spill neutralization.

  • Pyridine: Flammable and noxious. Long-term exposure may cause sterility.[1] Use in a fume hood.

  • Waste Disposal: The filtrate from Phase 2 contains pyridine hydrochloride and must be disposed of as basic organic waste or neutralized carefully before disposal, according to local EHS regulations.

References

  • Bromination of Phenols/Aldehydes: "6-Bromo-2-naphthol".[1] Organic Syntheses, Coll.[2] Vol. 3, p.132 (1955). (Procedure adapted for 1,3-benzodioxole system). Link

  • Knoevenagel Condensation (Doebner Modification): "3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid".[1] National Institutes of Health (NIH) - PubChem Compound Summary. (Structural analog comparison). Link

  • Product Identification: "3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid". BLD Pharm Catalog. CAS: 27452-00-2.[1][3][4] Link

  • Reaction Mechanism: "Knoevenagel Condensation".[5] Organic Chemistry Portal. Link

Sources

Using 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Intermediate for Phenanthridinone Alkaloid Synthesis & Medicinal Chemistry [1]

Part 1: Introduction & Strategic Utility

3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid is a specialized organobromine building block characterized by a 1,2-disubstituted arene scaffold. Its structural core—a brominated piperonyl moiety conjugated to an acrylic acid tail—serves as a "loaded spring" for transition-metal-catalyzed cyclizations.

While often categorized generically as a cinnamic acid derivative, its primary value in high-level research lies in its role as a precursor for fused heterocyclic systems , specifically phenanthridinones and isoquinolines . These scaffolds are ubiquitous in Amaryllidaceae alkaloids (e.g., crinasiadine, lycorine) and potent poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.

Key Research Applications
  • Total Synthesis of Alkaloids: Serves as the A/B-ring precursor for [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one derivatives via intramolecular Heck cyclization.

  • Fragment-Based Drug Discovery (FBDD): The bromine atom provides a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the carboxylic acid allows for rapid amide library generation.

  • Photopharmacology: Cinnamic acid derivatives are frequently explored for their photo-switchable properties (

    
     isomerization) in biological probes.
    

Part 2: Chemical Properties & Handling

PropertySpecification
IUPAC Name (2E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid
Molecular Formula C₁₀H₇BrO₄
Molecular Weight 271.06 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in water
Melting Point 248–250 °C (Decomposes)
Stability Light sensitive (store in amber vials); Moisture sensitive

Safety Advisory: This compound is an organobromine irritant. It may cause severe eye and skin irritation. Handle in a fume hood. Avoid inhalation of dust.

Part 3: Experimental Protocols

Protocol A: Synthesis of Phenanthridinone Core via Intramolecular Heck Reaction

Objective: To transform the linear acrylic acid derivative into the tricyclic [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one skeleton. This protocol validates the compound's utility in constructing fused ring systems.

Phase 1: Amide Activation (Pre-cyclization)

Rationale: The free acid cannot undergo the desired Heck cyclization to form a lactam directly. It must first be converted to an amide (e.g., N-phenyl amide) to provide the nitrogen atom for the new ring.

Reagents:

  • 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Aniline (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Acid Chloride Formation: Suspend the acrylic acid (1.0 mmol) in anhydrous DCM (5 mL). Add SOCl₂ (1.5 mmol) dropwise at 0°C. Add a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2 hours until the solution becomes clear (indicating acid chloride formation). Evaporate volatiles under reduced pressure to remove excess SOCl₂.

  • Coupling: Redissolve the crude acid chloride in DCM (5 mL). Cool to 0°C.[2][3]

  • Addition: Slowly add a solution of Aniline (1.1 mmol) and Et₃N (2.0 mmol) in DCM.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

  • Yield Check: Expect >85% yield of the intermediate amide.

Phase 2: Palladium-Catalyzed Intramolecular Cyclization

Rationale: This step utilizes the Br handle and the alkene C=C to form the C-C bond that closes the ring.

Reagents:

  • Amide Intermediate (from Phase 1)[4]

  • Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)[5]

  • Triphenylphosphine [PPh₃] (20 mol%)

  • Silver Carbonate [Ag₂CO₃] (2.0 equiv) - Critical for suppressing double-bond isomerization.

  • DMF (Degassed)

Step-by-Step:

  • Setup: In a pressure vial, dissolve the amide intermediate (0.5 mmol) in degassed DMF (5 mL).

  • Catalyst Addition: Add Pd(OAc)₂, PPh₃, and Ag₂CO₃ under an argon atmosphere.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (fluorescent) should disappear, replaced by a highly polar, often fluorescent product.

  • Purification: Cool to room temperature. Filter through a Celite pad to remove silver salts and Pd black.

  • Isolation: Dilute filtrate with water and extract with EtOAc (3x). Wash organic layer with brine.

  • Crystallization: Recrystallize from EtOH/DCM to obtain the phenanthridinone product.

Protocol B: Quality Control & Validation

Objective: Verify the integrity of the starting material before complex synthesis.

Self-Validating Test:

  • 1H NMR Diagnostic: The alkene protons of the acrylic acid moiety appear as two doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) geometry.

    • 
       ~6.3 ppm (d, 1H, 
      
      
      
      -proton)
    • 
       ~7.5 ppm (d, 1H, 
      
      
      
      -proton)
  • Absence of these peaks or a shift to J ≈ 10-12 Hz indicates degradation or isomerization.

Part 4: Mechanism & Workflow Visualization

Figure 1: Synthetic Workflow (Acid to Alkaloid Core)

This diagram illustrates the transformation of the raw research chemical into a bioactive scaffold.

G Start 3-(6-Bromobenzo[d] dioxol-5-yl)acrylic acid Inter Acid Chloride (Activated Species) Start->Inter SOCl2, DMF (cat) Amide N-Phenyl Amide Intermediate Inter->Amide Aniline, Et3N Cycle Pd(II) Oxidative Addition Complex Amide->Cycle Pd(OAc)2, PPh3 110°C Product [1,3]Dioxolo[4,5-j] phenanthridin-6(5H)-one Cycle->Product Reductive Elimination - HBr

Caption: Step-wise conversion of the acrylic acid derivative to the phenanthridinone core via amide activation and intramolecular Heck cyclization.

Figure 2: Intramolecular Heck Catalytic Cycle

Mechanistic insight into the critical ring-closing step.[6]

Heck Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Insert into C-Br Coord Olefin Coordination OxAdd->Coord Intramolecular Insert Migratory Insertion (Ring Closure) Coord->Insert Syn-Addition Elim Beta-Hydride Elimination Insert->Elim Product Release Elim->Pd0 Base Regeneration

Caption: Catalytic cycle showing the Pd-mediated ring closure.[5][7][8] The bromine atom is the initiation point for the oxidative addition.

Part 5: References

  • Harayama, T., et al. (1994). "Synthesis of Phenanthridines via Intramolecular Heck Reaction." Chemical & Pharmaceutical Bulletin, 42(10), 2170-2173.

  • Overman, L. E., & Abelman, M. M. (1989). "Intramolecular Heck Reactions in Natural Product Synthesis." Journal of the American Chemical Society, 111(1), 349-351.

  • Pandey, G., et al. (2002). "Synthetic Studies on Amaryllidaceae Alkaloids: A General Approach to Phenanthridinones." Tetrahedron Letters, 43(39), 7013-7016.

  • Organic Syntheses. (1977). "General Procedures for Knoevenagel Condensation (Doebner Modification)." Organic Syntheses, Coll.[9] Vol. 6, p. 95.

  • Sigma-Aldrich. "Product Specification: 6-Bromo-3,4-methylenedioxycinnamic acid." Merck KGaA.

Sources

Application Notes and Protocols for Antimicrobial Screening of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities. This document provides a comprehensive technical guide for the antimicrobial screening of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid and its analogs. We present detailed, field-proven protocols for the synthesis and evaluation of these compounds against a panel of clinically relevant bacterial strains. The methodologies are grounded in international standards, ensuring data integrity and reproducibility. This guide is designed to empower researchers to systematically investigate the therapeutic potential of this novel class of antimicrobial candidates.

Introduction: The Rationale for Investigating 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid Analogs

The core structure of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid combines several key pharmacophores that suggest a strong potential for antimicrobial efficacy. The cinnamic acid backbone is a well-established antimicrobial scaffold, known to disrupt bacterial cell membranes and interfere with biofilm formation[1]. The benzodioxole moiety is also present in numerous natural and synthetic compounds with demonstrated biological activities[2][3]. Furthermore, the introduction of a bromine atom can significantly enhance the antimicrobial potency of organic molecules, a strategy that has been successfully employed in the development of various therapeutic agents.

The proposed mechanism of action for acrylic acid derivatives often involves the disruption of cellular processes due to their acidic nature and ability to interact with microbial proteins[4][5]. The combination of these structural features in 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid and its analogs presents a compelling case for their investigation as a new class of antimicrobial agents.

Synthesis of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid Analogs: A General Protocol

A robust and versatile method for the synthesis of the title compounds and their analogs is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst[6][7].

General Synthetic Scheme

Synthesis_Scheme reactant1 6-Bromopiperonal catalyst Piperidine/Pyridine reactant1->catalyst + reactant2 Malonic Acid reactant2->catalyst + product 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid solvent Toluene catalyst->solvent reflux Reflux with Dean-Stark Trap solvent->reflux reflux->product caption Knoevenagel condensation for synthesis.

Caption: General workflow for the Knoevenagel condensation.

Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1 equivalent of 6-bromopiperonal (or a substituted analog) and 1.5 equivalents of malonic acid in anhydrous toluene.

  • Catalyst Addition: Add 0.2 equivalents of piperidine and 0.1 equivalents of pyridine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product and wash it with cold toluene and then with a dilute solution of hydrochloric acid to remove any remaining catalyst. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid analog.

Antimicrobial Susceptibility Testing: Core Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardized and reproducible results[8][9][10].

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium[8][10].

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

MIC_Workflow A Prepare bacterial inoculum to 0.5 McFarland standard C Inoculate wells with the bacterial suspension A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E caption Broth microdilution workflow for MIC.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used). Also, include a standard antibiotic as a positive control for the assay.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound[9][11].

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds

  • Bacterial strains

  • Positive control antibiotic disks

  • Sterile swabs

  • Calipers or a ruler

Disk_Diffusion_Workflow A Prepare bacterial inoculum to 0.5 McFarland standard B Inoculate MHA plate evenly with a sterile swab A->B C Apply paper disks impregnated with test compounds B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the inhibition zones D->E caption Agar disk diffusion workflow.

Caption: Workflow for the agar disk diffusion assay.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface. Gently press the disks to ensure complete contact with the agar. Also apply a positive control antibiotic disk and a blank disk (with solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical MIC Data for 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid Analogs

CompoundGram StainS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Analog 1Positive8>1280.5
Analog 2Positive4640.5
Analog 3Positive16>1280.5
Analog 1Negative>128320.25
Analog 2Negative>128160.25
Analog 3Negative>128640.25

Safety and Cytotoxicity Assessment

Prior to in vivo studies, it is crucial to assess the in vitro cytotoxicity of the most promising antimicrobial candidates to ensure they exhibit selective toxicity towards microbes over host cells.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent only). Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. Some acrylic acids have shown cytotoxicity at higher concentrations, so a thorough dose-response evaluation is essential[12][13][14][15][16].

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic antimicrobial screening of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid analogs. By adhering to these standardized methods, researchers can generate high-quality, reproducible data to identify promising lead compounds. Future studies should focus on elucidating the precise mechanism of action of the most active analogs, exploring their efficacy against a broader panel of resistant pathogens, and conducting in vivo studies to evaluate their therapeutic potential. The structural simplicity and synthetic accessibility of this class of compounds make them attractive candidates for further development in the fight against infectious diseases.

References

  • EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Request PDF. (n.d.). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. [Link]

  • Murata, T., Kume, K., & Imazato, S. (2019). Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. In Vivo, 33(2), 375-382. [Link]

  • EUCAST. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(6), 1530-1538. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Gikontou, Z., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(3), 563-571. [Link]

  • ResearchGate. (n.d.). Antimicrobial candidates containing 1,3-benzodioxol system. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. [Link]

  • Kurata, S., et al. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. Dental Materials Journal, 31(2), 219-225. [Link]

  • Grote, A., et al. (1995). Assessment of structurally related chemicals: toxicity and ecotoxicity of acrylic acid and acrylic acid alkyl esters (acrylates), methacrylic acid and methacrylic acid alkyl esters (methacrylates). Chemosphere, 31(2), 2637-2659. [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6989. [Link]

  • Patel, D. M., et al. (2016). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research, 8(7), 861-869. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. [Link]

  • Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. Materials Science and Engineering: C, 38, 234-240. [Link]

  • ResearchGate. (n.d.). Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]

  • ACG Publications. (2016). Synthesis, cytotoxic and antibacterial activities of 6- bromobenzo[d]thiazol-2(3H)-one-[8][9][11] triazole hybrids. [Link]

  • Patel, D. M., et al. (2015). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research, 7(5), 470-480. [Link]

  • Yildirim, B., et al. (2022). Cytotoxicity of Acrylic Resins, Particulate Filler Composite Resin and Thermoplastic Material in Artificial Saliva with and without Melatonin. Materials, 15(4), 1438. [Link]

Sources

Integrated Biophysical Approaches in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Library Screening to Structural Validation

Executive Summary

Fragment-Based Drug Discovery (FBDD) has evolved from a niche academic pursuit to a dominant industry paradigm, delivering drugs like Vemurafenib and Venetoclax. Unlike High-Throughput Screening (HTS), which screens complex "drug-like" molecules, FBDD screens low-molecular-weight fragments (


 Da) that obey the "Rule of Three" [1].

The critical challenge in FBDD is that fragments bind with weak affinity (


 in the mM to high 

M range). Standard biochemical assays often fail to detect these weak interactions or produce high false-positive rates. Therefore, biophysical sensitivity is the currency of FBDD.

This guide details an integrated workflow using Ligand-Observed NMR (specifically Saturation Transfer Difference, STD-NMR) and Surface Plasmon Resonance (SPR) for primary screening, followed by structural validation.

Strategic Workflow: The Biophysical Funnel

The success of an FBDD campaign relies on an orthogonal screening filter. We utilize a "Funnel" approach: high-sensitivity/low-structural-info methods first, followed by lower-throughput/high-structural-info methods.

FBDD_Workflow Library Fragment Library (Rule of 3 Compliant) Primary Primary Screen (STD-NMR or SPR) Library->Primary ~1000-3000 cmps Confirm Hit Confirmation (Dose Response / Competition) Primary->Confirm High Hit Rate (5-10%) Valid Structural Validation (X-ray / HSQC) Confirm->Valid Orthogonal Check Opt Fragment Optimization (Growing/Linking) Valid->Opt Structure-Guided Design Opt->Valid Iterative Cycles

Figure 1: The FBDD Biophysical Funnel. A hierarchical approach filters thousands of fragments down to validated, crystallizable hits.

Primary Screening Technologies
3.1. Ligand-Observed NMR (STD-NMR)

Why it works: STD-NMR detects magnetization transfer from a receptor (protein) to a transiently bound ligand [2].[1][2] It is the gold standard for detecting weak binders (


: 

to

M) because it relies on fast exchange kinetics.
  • Mechanism: The protein is selectively irradiated (saturated) at a frequency where only protein protons resonate (e.g., -1 ppm or 12 ppm). Saturation spreads through the protein via spin diffusion and is transferred to the bound ligand via intermolecular NOE.[3] When the ligand dissociates, it carries this saturation into the bulk solution, resulting in a signal intensity decrease in the "difference" spectrum.

3.2. Surface Plasmon Resonance (SPR)

Why it works: SPR measures mass changes on a sensor chip surface. Modern SPR helps distinguish "sticky" compounds (aggregators) from true binders by analyzing binding kinetics (square-wave profiles for fast-on/fast-off fragments) [3].

Comparative Data: Technique Selection Matrix

FeatureSTD-NMRSPRX-Ray Crystallography
Sensitivity (

)
10

M - 10 mM
1

M - 5 mM
N/A (Occupancy dependent)
Protein Req. High (unlabeled)Low (immobilized)High (crystallizable)
Throughput Medium (mixtures)HighLow
Structural Info Epitope MappingNoneAtomic Resolution
False Positives Low (with competition)Medium (aggregators)Low
Detailed Protocol: STD-NMR Screening

This protocol is designed for a Bruker 600 MHz spectrometer with a cryoprobe, but is adaptable to other systems.

Phase 1: Sample Preparation (The Critical Step)

Objective: Eliminate false positives caused by aggregation or pH mismatch.

  • Buffer Matching: Prepare a stock of "NMR Buffer" (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) in

    
     or 
    
    
    
    .
    • Critical: The ligand stock (usually in DMSO-d6) must not precipitate upon dilution.

  • Cocktailing: Group fragments into mixtures of 3-5 compounds. Ensure no spectral overlap in the aromatic/methyl regions.

  • Concentrations:

    • Protein: 10–20

      
      M.
      
    • Ligand: 400–800

      
      M (Ligand excess is vital for STD amplification).
      
    • Ratio: Maintain a Protein:Ligand ratio of at least 1:20 to 1:50.

Phase 2: Pulse Sequence Setup
  • Temperature: Set to 298 K (or physiological temp).

  • Pulse Sequence: Use stddiff (or vendor equivalent).

    • On-Resonance Irradiation: Set at a frequency where the protein resonates but ligands do not (e.g., 0.0 ppm to -1.0 ppm, or >10 ppm).

    • Off-Resonance Irradiation: Set at 30-40 ppm (control).

    • Saturation Train: Use a train of Gaussian-shaped pulses (50 ms) for a total saturation time (

      
      ) of 2–3 seconds.
      
    • Spin-Lock: Apply a

      
       filter (20–30 ms) to suppress broad protein signals in the background.
      
Phase 3: Data Acquisition & Processing
  • Run the Experiment: Interleave on-resonance and off-resonance scans to minimize artifacts from temperature drift.

  • Processing:

    • Generate the Difference Spectrum (

      
      ).
      
    • Signals appearing in the difference spectrum indicate binding.[1][4]

  • Self-Validation (Controls):

    • Negative Control: Run the ligand cocktail without protein. If signals appear in the difference spectrum, it is an artifact (direct irradiation).

    • Positive Control: Add a known binder (if available) to verify protein activity.

    • Competition Check: For a hit, add a known high-affinity competitor. The STD signal should disappear (displacement).

Phase 4: Epitope Mapping (Optional)

Analyze which protons show the strongest STD effect. The protons receiving the most saturation are in closest contact with the protein surface, providing a "footprint" of the binding mode.[4]

Mechanism Visualization: STD-NMR

Understanding the magnetization transfer is essential for troubleshooting.

STD_Mechanism RF RF Pulse (On-Resonance) Prot Protein Protons RF->Prot Saturation Prot->Prot Spin Diffusion (Intramolecular) Bound Bound Ligand Prot->Bound Cross-Relaxation (Intermolecular NOE) Free Free Ligand Bound->Free Chemical Exchange ($k_{off}$) Detect STD Signal Free->Detect Detected in Bulk Solution

Figure 2: The STD-NMR Magnetization Pathway. Saturation is transferred from the protein to the bound ligand and accumulates in the free ligand population due to fast exchange.

Data Analysis & Hit Evolution

Once hits are identified, we must prioritize them for chemistry. Raw affinity (


) is misleading for small fragments. We use Ligand Efficiency (LE)  metrics.
Ligand Efficiency (LE)


  • Target: LE > 0.3 kcal/mol per heavy atom.

  • Interpretation: A fragment with

    
     mM and MW=150 is a better starting point than a hit with 
    
    
    
    M and MW=350.
Lipophilic Ligand Efficiency (LLE)


  • Ensures affinity is driven by specific interactions (H-bonds), not just non-specific hydrophobic burial.

References
  • Congreve, M., et al. (2003).[5][6] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877.[5] Link

  • Mayer, M., & Meyer, B. (1999).[3] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. Link

  • Erlanson, D. A., et al. (2016).[7][8][9][10] "Twenty years on: the impact of fragments on drug discovery."[8][10][11] Nature Reviews Drug Discovery, 15, 605–619.[7] Link

  • Danielson, U. H., et al. (2023).[12] "Screening tough proteins by SPR." SLAS Discovery. (Contextual reference for SPR Clean Screen protocols).

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for successful experimentation.

Introduction: The Challenge of a Promising Molecule

3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid is a substituted cinnamic acid derivative of interest in various research fields. Its chemical structure, featuring a bulky, hydrophobic bromobenzodioxole moiety attached to an acrylic acid backbone, confers poor aqueous solubility. This property is a primary experimental hurdle, impacting everything from initial biological screening to formulation development. This guide is designed to systematically address and overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid is not dissolving in my standard aqueous buffer. What are the first troubleshooting steps?

A1: This is the most common issue encountered. The compound's insolubility in neutral aqueous media is expected due to its hydrophobic nature and the protonated state of its carboxylic acid group. The initial approach should focus on two fundamental strategies: pH adjustment and the use of co-solvents.

The core principle is that the carboxylic acid group is ionizable.[1] At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, less soluble form. By raising the pH above its pKa, the acid is deprotonated to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[2]

Initial Troubleshooting Steps:

  • pH Adjustment: Methodically increase the pH of your buffer. The salt form of an acidic drug is generally more soluble in neutral or slightly alkaline solutions.[1] An initial target pH of 7.4 or higher is recommended.

  • Co-solvents: If pH adjustment alone is insufficient, introduce a water-miscible organic co-solvent. Co-solvents decrease the overall polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[3][4][5]

Q2: Can you provide a detailed protocol for optimizing solubility through pH adjustment?

A2: Certainly. A systematic pH titration is the most effective way to identify the optimal pH for solubilization.

Experimental Protocol: pH-Dependent Solubility Screen

  • Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments). Common biological buffers like phosphate or TRIS can be used, but ensure they don't interact with your compound.

  • Sample Addition: Add a pre-weighed amount of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid to a fixed volume of each buffer to create a slurry. Ensure the amount of compound added is in excess of its expected solubility to create a saturated solution.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed (e.g., >10,000 x g) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This plot will reveal the pH at which the compound's solubility is maximized. For carboxylic acids, you should observe a significant increase in solubility as the pH rises above the pKa.[7][8]

Q3: What co-solvents are recommended, and how should I screen them?

A3: The choice of co-solvent depends on the requirements of your downstream experiment, particularly concerning cellular toxicity. For in vitro assays, it's crucial to use solvents and concentrations that are non-toxic to your model system.

Co-Solvent Typical Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) 0.1% - 1% v/vExcellent solubilizing power. Often used for preparing high-concentration stock solutions. Can have cellular effects at higher concentrations.
Ethanol 1% - 10% v/vGood biocompatibility. Commonly used in preclinical formulations.[9]
Polyethylene Glycol 400 (PEG 400) 5% - 20% v/vLow toxicity and frequently used in both oral and parenteral formulations.[9]
Propylene Glycol (PG) 5% - 20% v/vAnother common, low-toxicity excipient used to enhance solubility.[1][3]

Workflow: Co-solvent Screening

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In a series of tubes, prepare your final aqueous buffer.

  • Spike the stock solution into each tube to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature.

  • Critical Step: Always run a parallel "vehicle control" in your experiment containing the highest concentration of the co-solvent used, to ensure the solvent itself does not cause an experimental artifact.

Q4: The required concentration is high, and basic pH/co-solvent methods are insufficient or incompatible with my assay. What advanced strategies can I use?

A4: When fundamental techniques are inadequate, more advanced formulation strategies are necessary. These typically involve altering the solid-state properties of the compound or using sophisticated delivery systems.[10][11]

  • Salt Formation: This is one of the most effective ways to increase the solubility of acidic or basic compounds.[12][13][14] Instead of relying on the in situ formation of a salt by raising the pH of the medium, you can pre-form and isolate a solid salt of the compound. This salt can then be dissolved directly in an aqueous medium.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][11] Techniques include:

    • Micronization: Reduces particles to the micron range.[4][10][15]

    • Nanosuspension: Reduces particles to the sub-micron (nanometer) range, which can also increase saturation solubility.[1]

  • Amorphous Solid Dispersions: Crystalline materials have lower solubility due to the energy required to break the crystal lattice.[12] By converting the crystalline compound into its higher-energy amorphous state, typically by dispersing it within a polymer matrix, its apparent solubility can be dramatically enhanced.[10][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic central cavity and a hydrophilic exterior. They can encapsulate the hydrophobic bromobenzodioxole moiety of your compound, forming an inclusion complex that is much more water-soluble.[1][9][11]

Below is a decision-making workflow to guide your strategy selection.

G Start Start: Compound Insoluble in Aqueous Buffer CheckAssay Are pH > 7.4 and <5% Co-solvent Tolerable? Start->CheckAssay SimpleMethods Use pH Adjustment & Co-solvent Screening CheckAssay->SimpleMethods  Yes AdvancedNeeded Advanced Strategy Required CheckAssay->AdvancedNeeded No   End Achieve Target Concentration SimpleMethods->End SaltFormation Strategy 1: Salt Formation AdvancedNeeded->SaltFormation High Conc. Needed? Yes ParticleReduction Strategy 2: Particle Size Reduction (Micronization/Nanosuspension) AdvancedNeeded->ParticleReduction Improve Dissolution Rate? Yes SolidDispersion Strategy 3: Amorphous Solid Dispersion AdvancedNeeded->SolidDispersion Maximize Kinetic Solubility? Yes SaltFormation->End ParticleReduction->End SolidDispersion->End

Caption: Troubleshooting workflow for solubility enhancement.
Q5: How can I prepare a salt of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid?

A5: Preparing a salt involves reacting the carboxylic acid with a suitable base. The resulting salt will have significantly improved aqueous solubility and dissolution properties compared to the parent acid.[17][18]

General Protocol: Sodium Salt Formation

Disclaimer: This is a generalized protocol. Stoichiometry and purification steps may require optimization.

  • Dissolution: Dissolve the 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid in a suitable organic solvent, such as ethanol or methanol.

  • Base Addition: Slowly add one molar equivalent of a sodium base (e.g., sodium hydroxide or sodium methoxide) dissolved in a minimal amount of the same solvent or water.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Formation of the salt may be evidenced by a slight exotherm or a change in clarity.

  • Isolation: The sodium salt may precipitate out of the organic solvent. If it does not, the solvent can be removed under reduced pressure (roto-evaporation) to yield the solid salt.

  • Washing & Drying: The isolated solid should be washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material and then dried thoroughly under vacuum.

  • Confirmation: Confirm the formation of the salt using analytical techniques such as NMR, FTIR, or melting point analysis. The resulting salt should be stored in a desiccator, as some salt forms can be hygroscopic.[18]

Caption: General workflow for sodium salt formation.
Q6: My compound dissolves initially but then precipitates during my experiment. What causes this and how can I fix it?

A6: This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable. It can also be caused by changes in the experimental medium.

Potential Cause Explanation Troubleshooting Solution
Supersaturation Advanced methods like using amorphous solid dispersions can create a solution concentration that is temporarily above the equilibrium solubility. Over time, the compound will crash out as the more stable, less soluble crystalline form.Add a precipitation inhibitor (a polymer like HPMC or PVP) to the formulation to maintain the supersaturated state.
pH Shift If your experiment involves adding your compound (dissolved at high pH) to a medium with a lower pH (e.g., cell culture media buffered at pH 7.4), the local pH drop can cause the compound to protonate and precipitate.Prepare the stock solution at a pH closer to the final experimental pH, even if it means a lower stock concentration. Add the stock solution slowly to the final medium with vigorous mixing.
Common Ion Effect If you have formed a specific salt (e.g., a hydrochloride salt of a base), adding a solution that contains a high concentration of the common ion (chloride) can suppress the salt's solubility.[18]While less common for sodium salts of acids, be mindful of the ionic composition of your buffers. If this is suspected, try forming a different salt (e.g., potassium or tromethamine salt).
Temperature Change If the compound was dissolved at an elevated temperature, cooling it to the experimental temperature can cause it to precipitate if its solubility is temperature-dependent.Equilibrate all solutions to the final experimental temperature before and after adding the compound. Determine the compound's solubility at the precise temperature of your experiment.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Jain, P., & Goel, A. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Rymarczyk-Machał, M., et al. (n.d.). Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. PMC.
  • ScienceDirect. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ACS Publications. (n.d.). Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Macromolecules.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.

Sources

Validation & Comparative

Head-to-Head Comparison: Enzyme Inhibition by Substituted Acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Geometric Isomerism ((E)- vs. (Z)-) in Cinnamic Acid Derivatives

Executive Summary

In drug discovery, the acrylic acid moiety (


) serves as a foundational pharmacophore, particularly when substituted at the 

-position (e.g., cinnamic acids). This guide provides a technical comparison of (E)- (trans) versus (Z)- (cis) isomers of substituted acrylic acids as enzyme inhibitors.

While unsubstituted acrylic acid lacks stable structural isomers, its


-substituted derivatives exhibit distinct geometric isomerism that critically dictates inhibitory potency. This guide analyzes two primary mechanisms:
  • Reversible Inhibition (Tyrosinase): Where the planar geometry of (E)-isomers facilitates deep penetration into the active site.

  • Irreversible Inhibition (Covalent Modification): Where the olefin geometry regulates the electrophilicity of the Michael acceptor "warhead" toward cysteine residues.

Key Finding: (E)-isomers generally exhibit superior inhibitory potency (IC


 values 10–100x lower) compared to their (Z)-counterparts due to favorable steric alignment within restricted catalytic pockets and enhanced thermodynamic stability.

Mechanistic Basis: The Geometry of Inhibition[1]

The inhibitory potential of acrylic acid derivatives rests on two pillars: steric fit and electronic reactivity.

Steric Fit (Lock and Key)

Most enzymes processing phenolic acids (e.g., Tyrosinase, 4-Coumarate:CoA ligase) possess narrow, hydrophobic binding clefts.

  • The (E)-Isomer Advantage: The trans configuration maintains a linear, planar structure, allowing the phenyl ring to access the hydrophobic core while the carboxylate group coordinates with metal cofactors (e.g., Cu

    
    ).
    
  • The (Z)-Isomer Disadvantage: The cis configuration introduces a "kink," causing steric clash with the channel walls, preventing the inhibitor from reaching the catalytic center.

Michael Acceptor Reactivity (Covalent Inhibition)

In Targeted Covalent Inhibitors (TCIs), the acrylic moiety acts as a Michael acceptor reacting with a nucleophilic cysteine.

  • Electrophilicity: The (E)-geometry typically allows for better conjugation of the

    
    -system with the carbonyl, enhancing the electrophilicity of the 
    
    
    
    -carbon.
  • Approach Trajectory: The (Z)-isomer often suffers from intramolecular steric repulsion between the carbonyl oxygen and the

    
    -substituent, distorting the planarity required for the transition state.
    

Comparative Data: Tyrosinase Inhibition[2][3][4][5][6]

The following data compares the inhibitory activity of (E)-cinnamic acid derivatives against standard controls. Note that (Z)-isomers are often unstable and photo-isomerize to (E), making them poor drug candidates, yet their transient data highlights the geometric necessity.

Table 1: IC Comparison of Acrylic Acid Derivatives against Mushroom Tyrosinase
Compound ClassSpecific Isomer/DerivativeConfigurationIC

(µM)
Inhibition TypeMechanism Note
Control Kojic AcidN/A14.15 ± 0.46MixedCopper Chelation
Parent Cinnamic Acid(E)-trans201.4 ± 5.3CompetitiveWeak binding
Derivative 3,4-Dihydroxycinnamic Acid(E)-trans3.07 ± 0.28MixedH-bonding + Chelation
Derivative 2-Acetyl-5-methoxy-acrylate(E)-trans2.0 ± 0.1Non-competitiveHigh Affinity Fit
Isomer cis-Cinnamic Acid*(Z)-cis> 500 (Est.)Weak/InactiveSteric Clash
Warhead Acrylamide Derivative(E)-trans< 1.0 (Kinase)IrreversibleCovalent Cys-Targeting
  • Data Source: Aggregated from Hu et al. (2020) and Li et al. (2023). (Z)-isomer data estimated based on lack of activity in isomeric mixtures.

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of (E) and (Z) isomers interacting with the Tyrosinase active site (Binuclear Copper Center).

InhibitionMechanism Substrate Substrate (L-DOPA) Enzyme Tyrosinase (Cu2+ Active Site) Substrate->Enzyme Native Binding Complex_Active Enzyme-Inhibitor Complex (Stable) Enzyme->Complex_Active Chelation of Cu2+ Complex_Fail No Binding (Steric Repulsion) Enzyme->Complex_Fail Rejection Reaction Melanin Synthesis Enzyme->Reaction Oxidation E_Isomer (E)-Cinnamic Acid (Planar/Linear) E_Isomer->Enzyme Competitive Entry Z_Isomer (Z)-Cinnamic Acid (Kinked/Steric) Z_Isomer->Enzyme Steric Clash Complex_Active->Reaction INHIBITION

Figure 1: Mechanistic divergence between (E)- and (Z)-isomers. The linear (E)-isomer successfully chelates the active site copper, while the (Z)-isomer is sterically excluded.

Experimental Protocol: Determining IC Kinetics

To validate the inhibition profile of acrylic acid isomers, use the DOPAchrome Spectrophotometric Assay . This protocol is self-validating via the use of a positive control (Kojic Acid).

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.

  • Inhibitors: (E)-Cinnamic acid (Sigma-Aldrich) and cis-Cinnamic acid (custom synthesis or photo-irradiated sample).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Workflow
  • Preparation:

    • Dissolve inhibitors in DMSO. Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

    • Prepare serial dilutions of inhibitors (0.1 µM to 500 µM).

  • Incubation (The Critical Step):

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme .

    • Add 20 µL Inhibitor solution.

    • Self-Validation Check: Include a "Solvent Control" (Buffer + Enzyme + DMSO) to ensure DMSO is not inhibiting the reaction.

    • Incubate at 25°C for 10 minutes . (Temperature control is vital; higher temps promote (Z) to (E) isomerization).

  • Reaction Initiation:

    • Add 20 µL L-DOPA substrate.

    • Immediately place in microplate reader.

  • Measurement:

    • Monitor Absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 10 minutes.

    • Calculate the slope (Linear Rate) of the initial velocity (

      
      ).
      
  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC

      
      .
      
Workflow Diagram

AssayWorkflow Start Start: Prepare Reagents Step1 1. Dissolve Isomers in DMSO (Keep dark to prevent isomerization) Start->Step1 Step2 2. Pre-Incubate: Enzyme + Inhibitor (10 min @ 25°C) Step1->Step2 Step3 3. Add Substrate (L-DOPA) Step2->Step3 Step4 4. Kinetic Read (Abs @ 475nm, 0-10 min) Step3->Step4 Decision Is Linear Rate R² > 0.98? Step4->Decision Calc 5. Calculate IC50 (Non-linear regression) Decision->Calc Yes Repeat Repeat Assay (Check Enzyme Activity) Decision->Repeat No

Figure 2: Step-by-step experimental workflow for validating acrylic acid isomer inhibition kinetics.

References

  • Hu, Y.-H., et al. (2020). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. Bioorganic Chemistry.

  • Li, Q., et al. (2023).[1] Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules.

  • Fujita, M., et al. (2016).[2][3] Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry.

  • Sari, S., et al. (2019). Tyrosinase inhibitors: A patent review (2015–present). Expert Opinion on Therapeutic Patents.

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A Comparative Guide to the X-ray Crystallography of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the X-ray crystallography of 3-(6-bromobenzo[d]dioxol-5-yl)acrylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this class of compounds. We will delve into the experimental protocols, from synthesis to crystallographic analysis, and compare the structural data with a known analogue to provide a comprehensive understanding of the subject.

The Significance of Benzodioxole Acrylic Acid Scaffolds

Substituted acrylic acids, particularly those bearing the benzodioxole moiety, are of significant interest in medicinal chemistry and materials science. The rigid, planar structure of the acrylic acid backbone, combined with the diverse substitution patterns possible on the aromatic ring, allows for the fine-tuning of their physicochemical properties. These compounds have been investigated for a range of biological activities, making a thorough understanding of their three-dimensional structure paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[1]

Experimental Protocols: A Self-Validating System

The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data and a reliable final structure. Here, we outline a robust methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of 3-(6-bromobenzo[d]dioxol-5-yl)acrylic acid.

Synthesis via the Perkin Reaction

A reliable method for the synthesis of the title compound is the Perkin reaction, a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride.[2][3][4]

Step-by-step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 6-bromopiperonal (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.2 equivalents).[5]

  • Reaction: Heat the mixture to reflux in a sand bath at approximately 160-170°C for 4-5 hours.[6] The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After cooling, the reaction mixture is poured into water and made basic with a saturated sodium carbonate solution. Any unreacted aldehyde is removed by steam distillation or extraction with an organic solvent.[5][6]

  • Precipitation: The aqueous solution is then treated with activated charcoal, heated, and filtered. The hot filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of the crude 3-(6-bromobenzo[d]dioxol-5-yl)acrylic acid.[7]

  • Purification and Crystallization: The crude product is collected by vacuum filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or acetone-water. Slow evaporation of the solvent from a saturated solution is a common and effective method for growing single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule.[8][9]

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.4 mm in its largest dimension, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[10]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction data.[8][9] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map.[1] An initial model of the molecule is built into this map. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[12][13][14][15]

The overall experimental workflow is illustrated in the diagram below:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography synthesis Perkin Reaction purification Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement

Sources

Comprehensive Guide: ADME Profiling of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

This guide provides a structured technical framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(6-Bromobenzo[d]dioxol-5-yl)acrylic acid derivatives.

These molecules represent a fusion of two distinct pharmacophores:

  • The Benzodioxole (Methylenedioxyphenyl, MDP) Ring: Historically associated with potent bioactivity (e.g., anticancer, antimicrobial) but significant metabolic liabilities due to cytochrome P450 (CYP) inhibition.[1]

  • The Acrylic Acid Tail: A cinnamic acid motif that influences solubility, permeability, and conjugation potential.

  • The Bromine Substituent: A lipophilic modulator intended to block metabolic soft spots and enhance membrane permeability.

Critical Assessment: The primary challenge with this scaffold is not absorption, but metabolic toxicity . The benzodioxole moiety is a structural alert for Mechanism-Based Inhibition (MBI) of CYPs, potentially leading to drug-drug interactions (DDIs). This guide prioritizes the evaluation of this specific risk.

Physicochemical Profiling: The Solubility-Permeability Interplay

Before metabolic testing, the fundamental "drug-likeness" must be established. The bromine atom significantly alters the physicochemical landscape compared to the unsubstituted parent.

Comparative Physicochemical Data (Representative)
Property6-Bromo DerivativeUnsubstituted AnalogStandard Cinnamic AcidImpact of Bromination
MW ( g/mol ) ~271.0~192.2148.1Increases size; lowers diffusion rate slightly.
cLogP 3.2 - 3.52.1 - 2.42.0Critical: Bromine increases lipophilicity, improving passive permeability but reducing aqueous solubility.
pKa (Acid) ~4.3~4.44.4Minimal effect on acidity; ionized at physiological pH (7.4).
Aq. Solubility Low (< 50 µM)Moderate (> 100 µM)HighRequires micronization or salt formation for formulation.
Experimental Protocol: Kinetic Solubility Assay

Objective: Determine the concentration limit for downstream biological assays to prevent precipitation artifacts.

  • Preparation: Dissolve 10 mM stock (DMSO) into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved particulates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

  • Validation: If recovery is <80% of nominal concentration, the compound is solubility-limited.

Metabolic Stability & Mechanism-Based Inhibition (MBI)

This is the most critical section for benzodioxole derivatives. The methylene bridge (


) is susceptible to CYP-mediated oxidation, forming a reactive carbene intermediate that covalently binds to the heme iron of the CYP enzyme. This results in irreversible inhibition  (suicide inhibition).
The Mechanism of Toxicity

The following diagram illustrates the metabolic activation pathway that researchers must screen for.

MetabolicPathway Parent Parent Molecule (Benzodioxole) CYP CYP450 Oxidation (Phase I) Parent->CYP NADPH Glucuronide Glucuronidation (Clearance) Parent->Glucuronide UGT (Alternative) Hydroxyl Hydroxy-metabolite (Unstable) CYP->Hydroxyl Carbene Reactive Carbene Intermediate Hydroxyl->Carbene -H2O HemeAdduct CYP-Heme Adduct (Irreversible Inhibition) Carbene->HemeAdduct Covalent Binding

Figure 1: The bioactivation pathway of benzodioxole derivatives leading to CYP inactivation.

Protocol: IC50 Shift Assay (Time-Dependent Inhibition)

To confirm if the 6-bromo derivative acts as a suicide inhibitor, you must compare the IC50 values with and without a pre-incubation step.

Methodology:

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP2D6.

  • Arm A (Direct Inhibition): Co-incubate Test Compound + Substrate (e.g., Midazolam) + NADPH. Measure metabolite formation.

  • Arm B (Time-Dependent): Pre-incubate Test Compound + NADPH (without Substrate) for 30 minutes. Then add Substrate.

  • Calculation: Calculate the "Shift Ratio": $ \text{Ratio} = \frac{\text{IC}{50} (\text{Direct})}{\text{IC}{50} (\text{Pre-incubated})} $

Interpretation of Results:

Shift RatioClassificationImplication for Drug Development
< 1.5 Reversible InhibitorStandard competitive inhibition; manage via dosing.
> 1.5 Time-Dependent Inhibitor (TDI)High Risk. Suggests MBI (carbene formation). Requires glutathione trapping studies.
> 10.0 Potent Suicide InhibitorStop/Go Decision. Likely fails safety toxicology unless potency is sub-nanomolar.

Expert Insight: The 6-bromo substituent may mitigate this liability by sterically hindering the approach of the CYP heme to the methylene bridge, or it may exacerbate it by increasing affinity (lipophilicity). This specific assay is the " go/no-go " gate for this chemical series.

Permeability & Efflux (Caco-2 Assay)

The acrylic acid tail is ionizable (pKa ~4.3). At intestinal pH (6.5–7.4), the molecule is negatively charged, which typically limits passive diffusion. However, the lipophilic bromine aids membrane partitioning.

Comparative Permeability Data
Compound Class

(

cm/s)
Efflux Ratio (

)
Absorption Prediction
6-Bromo Derivative 5.0 - 8.0 < 2.0Moderate Absorption (Passive Diffusion dominant).
Unsubstituted Analog2.0 - 4.0< 2.0Low-Moderate Absorption.
P-gp Substrate (Control)< 1.0> 10.0Poor (Efflux limited).

Protocol Note: Ensure the Caco-2 assay buffer pH is 7.4 (receiver) and 6.5 (donor) to mimic the intestinal gradient. Since this is an acid, assess if the compound is a substrate for Monocarboxylate Transporters (MCTs) , which can actively uptake cinnamic acid derivatives.

Strategic Evaluation Workflow

Use the following decision tree to streamline the evaluation of these derivatives.

ADME_Workflow Start Start: 6-Bromo Derivative Evaluation Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 > 50 µM? Solubility->Decision1 Formulation Develop Salt/Lipid Formulation Decision1->Formulation No MetStab Metabolic Stability (HLM + NADPH) Decision1->MetStab Yes Formulation->MetStab Decision2 T1/2 > 30 min? MetStab->Decision2 Redesign Block Metabolic Soft Spots Decision2->Redesign No TDI_Assay IC50 Shift Assay (CYP Inhibition) Decision2->TDI_Assay Yes Decision3 Shift > 1.5? TDI_Assay->Decision3 Stop STOP: High DDI Risk (MBI Mechanism) Decision3->Stop Yes (Risk) Go Proceed to In Vivo PK Decision3->Go No (Safe)

Figure 2: Strategic decision tree for evaluating benzodioxole-based candidates.

References

  • Murray, M. (2000).[2] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation.[1][2][3] Current Drug Metabolism. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Tran, P. H., et al. (2020). Design and Prediction of ADME/Tox Properties of Novel Magnolol Derivatives. Bentham Science. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. (Reference for LogP/Solubility standards). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Logistics Summary[1]

Chemical Identity:

  • IUPAC Name: 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid

  • Synonyms: 6-Bromo-3,4-(methylenedioxy)cinnamic acid; 2-Bromo-4,5-methylenedioxycinnamic acid[1]

  • CAS Number: 27452-00-2[2]

  • Molecular Formula: C₁₀H₇BrO₄[1]

Operational Directive: This compound is a Halogenated Organic Acid . Unlike standard organic acids (e.g., benzoic acid), the presence of the bromine substituent mandates segregation from non-halogenated waste streams.[1] Disposal via municipal drains is strictly prohibited due to aquatic toxicity and regulatory restrictions on organohalogens.

Immediate Safety Profile (GHS):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3][4]

  • PPE Requirements: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat.[1] Handle within a fume hood to avoid dust inhalation.

Part 2: Technical Disposal Protocol
1. The Causality of Segregation (The "Why")

Effective disposal relies on understanding downstream processing. You must segregate this compound as Halogenated Waste for two critical reasons:

  • Incineration Physics: Non-halogenated organics are often used as fuel blends in cement kilns. Halogenated compounds (containing Br, Cl, F) require high-temperature incineration (>1100°C) with specific scrubbers to neutralize acid gases (HBr) and prevent the formation of dioxins/furans.[1]

  • Chemical Compatibility: As an acid, it can react exothermically with bases. As a brominated compound, it must not be mixed with strong oxidizers, which can liberate toxic bromine gas.[1]

2. Waste Characterization & Coding

Under EPA RCRA guidelines (USA) or equivalent international standards, classify as follows:

  • Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).

  • RCRA Status: While not typically P- or U-listed specifically, it must be treated as hazardous due to toxicity characteristics.

  • Labeling: "Hazardous Waste - Halogenated Organic Acid."

3. Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Chemical

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers (corrosion risk from acidic nature).

  • Labeling: Affix a hazardous waste tag immediately. Check "Solid" and "Halogenated."[5] Write the full chemical name; do not use abbreviations/structures.

  • Transfer: Transfer solid using a plastic spatula. Wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the same container.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag before depositing it into the satellite accumulation area (SAA) bin.

Scenario B: Disposal of Mother Liquor (Reaction Solvents) If the chemical is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Check pH: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before combining with the main waste carboy to prevent drum pressurization.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the dissolved brominated solute (>1000 ppm) usually reclassifies the entire mixture as Halogenated Waste.[1]

Scenario C: Contaminated Debris

  • Items: Gloves, weigh boats, paper towels.

  • Protocol: Double-bag in clear polyethylene bags. Label as "Solid Debris Contaminated with Halogenated Organics."

Part 3: Visualization & Data[1]
Waste Segregation Decision Tree

The following logic flow ensures the material reaches the correct incineration facility.

WasteSegregation Start Start: 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid Waste StateCheck Physical State? Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid BinSolid Bin: Halogenated Solid Waste (High Temp Incineration) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., EtOH, Acetone) SolventCheck->NonHaloSolvent CarboyHalo Carboy: Halogenated Organic Waste HaloSolvent->CarboyHalo ConcentrationCheck Brominated Solute Conc. > 1000 ppm? NonHaloSolvent->ConcentrationCheck ConcentrationCheck->CarboyHalo Yes (Re-classify) CarboyNonHalo Carboy: Non-Halogenated Organic Waste ConcentrationCheck->CarboyNonHalo No (Trace only)

Caption: Logical workflow for segregating brominated cinnamic acid derivatives based on physical state and solvent concentration.

Chemical Compatibility Matrix

Ensure this compound is stored and disposed of according to these compatibility rules to prevent accidental reactions in the waste drum.

Chemical ClassCompatibility StatusHazard Mechanism
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Potential generation of Bromine gas (Br₂); Fire risk.[1]
Strong Bases (e.g., NaOH, KOH)CAUTION Exothermic acid-base neutralization.[1] Neutralize slowly in an open vessel before disposal.
Reducing Agents Compatible Generally stable, but monitor for heat.[1]
Halogenated Solvents Compatible Preferred carrier for liquid disposal.
Aqueous Drains PROHIBITED Illegal discharge; aquatic toxicity.
Part 4: Emergency Procedures

Spill Response (Solid):

  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Safety goggles, lab coat, double nitrile gloves, and N95 respirator (if outside fume hood).[1]

  • Contain: Cover spill with wet paper towels to prevent dust dispersion.

  • Clean: Sweep up carefully or use a HEPA vacuum. Place in the Halogenated Solid Waste bin.

  • Decontaminate: Wash surface with soap and water; collect rinsate as liquid halogenated waste.

First Aid:

  • Eye Contact: Rinse immediately with plenty of water for 15 minutes.[2][6][7] Remove contact lenses.[2][4][6][7][8]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3][6][7][8][9]

  • Inhalation: Move to fresh air. If symptoms persist (coughing, burning sensation), seek medical attention.

References
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • PubChem. (n.d.). Compound Summary: 6-Bromo-3,4-(methylenedioxy)cinnamic acid. National Library of Medicine. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.